Lipophilicity (LogP) and Molecular Weight: Differentiating Physicochemical Profile for Drug Discovery
The target compound, 2-(4-Chloro-2-iodophenoxy)-3-nitropyridine, exhibits significantly higher lipophilicity (LogP 4.04) compared to its non-iodinated analog, 2-(4-chlorophenoxy)-3-nitropyridine (LogP 2.93) . This difference, driven by the presence of the iodine atom, translates to a 1.11 LogP unit increase, which can substantially influence membrane permeability and metabolic stability in a drug discovery context.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 4.04 |
| Comparator Or Baseline | 2-(4-Chlorophenoxy)-3-nitropyridine (LogP = 2.93) |
| Quantified Difference | ΔLogP = 1.11 |
| Conditions | Calculated value (cLogP) as reported by vendor technical datasheet. |
Why This Matters
This quantitative difference in LogP is a key selection criterion for projects requiring compounds with specific lipophilicity ranges to optimize membrane permeability and reduce off-target binding, directly impacting the compound's suitability as a lead in drug discovery programs.
